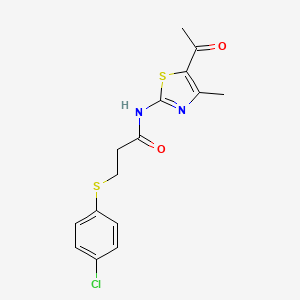
N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide is a useful research compound. Its molecular formula is C15H15ClN2O2S2 and its molecular weight is 354.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C15H15ClN2O2S. It features a thiazole ring, an acetyl group, and a chlorophenyl thioether moiety, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The thiazole ring may interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound might modulate receptor activity, influencing signaling pathways associated with cancer and other diseases.
- Membrane Permeability : The presence of the chlorophenyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 5-Aryl-1,3,4-thiadiazole | MCF-7 | 10.10 |
| 5-Aryl-1,3,4-thiadiazole | HepG2 | 5.36 |
| This compound | TBD | TBD |
These findings suggest that modifications to the thiazole structure can significantly enhance anticancer activity.
Antioxidant Activity
Research indicates that thiazole-based compounds possess antioxidant properties. The DPPH radical scavenging assay has been used to evaluate these effects, showing that certain derivatives exhibit antioxidant activities comparable to well-known antioxidants like ascorbic acid .
Case Studies
- Thiazole Derivatives in Cancer Treatment : A study on a series of thiazole derivatives demonstrated that structural modifications could lead to increased potency against breast cancer cell lines (IC50 values ranging from 1.61 to 1.98 µg/mL) . This underscores the importance of SAR in developing effective anticancer agents.
- Mechanistic Studies : In vitro studies revealed that compounds with similar scaffolds inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . These studies provide insights into how this compound might exert its biological effects.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S2/c1-9-14(10(2)19)22-15(17-9)18-13(20)7-8-21-12-5-3-11(16)4-6-12/h3-6H,7-8H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEWKUYNRSWSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCSC2=CC=C(C=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














